molecular formula C20H22FN3O B11936415 5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole

5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole

Cat. No.: B11936415
M. Wt: 339.4 g/mol
InChI Key: XIIZQRYNTNWHQN-VQIMIIECSA-N
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Description

5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Indazole Moiety: The indazole moiety is attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the indazole group.

    (-)-Carvone: A natural compound with a similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of 5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H22FN3O

Molecular Weight

339.4 g/mol

IUPAC Name

5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole

InChI

InChI=1S/C20H22FN3O/c1-24-9-8-19(14-2-4-17(21)5-3-14)16(12-24)13-25-18-6-7-20-15(10-18)11-22-23-20/h2-7,10-11,16,19H,8-9,12-13H2,1H3,(H,22,23)/t16-,19-/m1/s1

InChI Key

XIIZQRYNTNWHQN-VQIMIIECSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)COC2=CC3=C(C=C2)NN=C3)C4=CC=C(C=C4)F

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)NN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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